N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide
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Overview
Description
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a tetrahydro-2H-pyran ring, a pyrazole ring, and a dihydrobenzofuran sulfonamide moiety
Scientific Research Applications
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydro-2H-pyran-4-yl intermediate, which can be synthesized through the oxa-6π-electrocyclization of dienones . The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones . The final step involves the sulfonation of the dihydrobenzofuran ring, which can be achieved using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, lithium aluminum hydride
Substitution: Sulfonyl chlorides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
- 1-(tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride
- N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines
Uniqueness
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-24(21,15-1-2-16-12(9-15)3-8-23-16)18-13-10-17-19(11-13)14-4-6-22-7-5-14/h1-2,9-11,14,18H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPPHPXXQIZUDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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